![molecular formula C16H26N4O2S B5866840 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The precise mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been shown to have antioxidant activity, suggesting that it may be useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea is that it has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies. Additionally, this compound is stable under a variety of conditions, making it a useful tool for investigating the mechanisms of inflammation and tumor growth. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research purposes. Additionally, further investigation of the mechanisms of action of this compound could lead to the development of more targeted therapies for inflammatory diseases and cancer. Finally, studies investigating the potential use of this compound in combination with other drugs could lead to the development of more effective treatment regimens for a variety of diseases.
Méthodes De Synthèse
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized through a multistep process, starting with the reaction of 3,4-dimethoxyphenethylamine with thiocarbonyl diimidazole to form the corresponding thiourea. This intermediate is then reacted with 4-methylpiperazine to yield this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to have anti-tumor activity, suggesting that it may be useful in the treatment of cancer.
Propriétés
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-19-8-10-20(11-9-19)18-16(23)17-7-6-13-4-5-14(21-2)15(12-13)22-3/h4-5,12H,6-11H2,1-3H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQLTTVRNBTXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
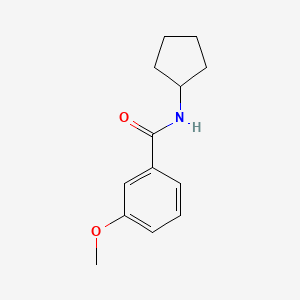
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)

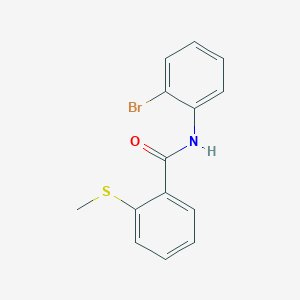
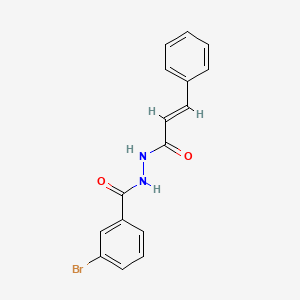

![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
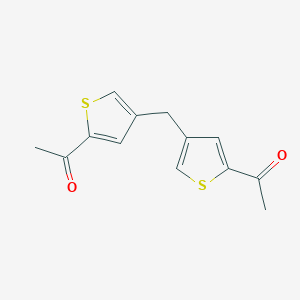

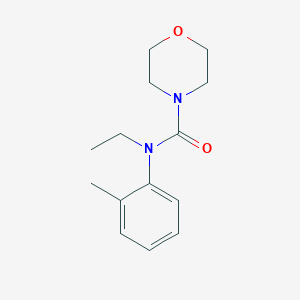
![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)